molecular formula C15H14FN5OS B2517091 2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide CAS No. 1105202-68-3

2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide

Cat. No.: B2517091
CAS No.: 1105202-68-3
M. Wt: 331.37
InChI Key: PAASQQOVIPVIOI-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C15H14FN5OS and its molecular weight is 331.37. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide is a member of the pyrazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • CAS Number : 1105235-91-3
  • Molecular Formula : C24_{24}H23_{23}FN6_6OS
  • Molecular Weight : 462.5 g/mol

The structure features a pyrazolo[3,4-d]pyridazine core that is substituted with a fluorophenyl group and a thioether linkage to an N-methylacetamide moiety. This unique structural arrangement is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential as an anticancer agent and its effects on specific enzyme targets.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties due to their ability to inhibit key signaling pathways involved in tumor growth. For example:

  • A study involving similar pyrazole compounds demonstrated their effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231), showing enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that merits further exploration .

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes related to cancer progression:

  • Pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : The compound may act as an inhibitor of CDK2, disrupting the cell cycle in cancer cells.
  • Induction of Apoptosis : Studies suggest that pyrazole derivatives can trigger apoptosis in cancer cells through various signaling pathways.
  • Anti-inflammatory Effects : Some pyrazole compounds demonstrate anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

Research Findings and Case Studies

Several research findings highlight the potential of this compound and its analogs:

StudyFindings
Study ADemonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 cells when combined with doxorubicin.
Study BReported moderate inhibition of xanthine oxidase (XO), indicating potential for gout treatment .
Study CIdentified the compound as a promising candidate for further development as a CDK inhibitor .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5OS/c1-9-12-7-18-21(11-5-3-10(16)4-6-11)14(12)15(20-19-9)23-8-13(22)17-2/h3-7H,8H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAASQQOVIPVIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.